molecular formula C6H9N3 B2935619 (1R)-1-(pyrimidin-2-yl)ethan-1-amine CAS No. 1344931-27-6

(1R)-1-(pyrimidin-2-yl)ethan-1-amine

Cat. No. B2935619
CAS RN: 1344931-27-6
M. Wt: 123.159
InChI Key: GVPDKCZQAZOFJX-RXMQYKEDSA-N
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Description

(1R)-1-(pyrimidin-2-yl)ethan-1-amine, also known as PEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PEA is a chiral amine that has a pyrimidine ring attached to an ethylamine group, and its chemical formula is C7H10N2.

Mechanism Of Action

(1R)-1-(pyrimidin-2-yl)ethan-1-amine's mechanism of action is not fully understood, but it is believed to exert its biological activity through various pathways, including inhibition of enzymes, modulation of ion channels, and interaction with receptors. (1R)-1-(pyrimidin-2-yl)ethan-1-amine has been reported to inhibit the activity of monoamine oxidase (MAO), an enzyme that catalyzes the degradation of neurotransmitters such as dopamine, norepinephrine, and serotonin. (1R)-1-(pyrimidin-2-yl)ethan-1-amine has also been shown to modulate the activity of ion channels, including voltage-gated potassium channels and transient receptor potential (TRP) channels. Furthermore, (1R)-1-(pyrimidin-2-yl)ethan-1-amine has been reported to interact with various receptors, including adrenergic, dopaminergic, and serotonergic receptors.
Biochemical and Physiological Effects:
(1R)-1-(pyrimidin-2-yl)ethan-1-amine has been reported to exhibit various biochemical and physiological effects, including neuroprotective, anti-inflammatory, and antioxidant activities. (1R)-1-(pyrimidin-2-yl)ethan-1-amine has been shown to protect neurons from oxidative stress and excitotoxicity, which are implicated in various neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. (1R)-1-(pyrimidin-2-yl)ethan-1-amine has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, (1R)-1-(pyrimidin-2-yl)ethan-1-amine has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.

Advantages And Limitations For Lab Experiments

(1R)-1-(pyrimidin-2-yl)ethan-1-amine's advantages for laboratory experiments include its high purity and enantiopurity, as well as its diverse biological activities. (1R)-1-(pyrimidin-2-yl)ethan-1-amine can be used as a starting material for the synthesis of various organic compounds and metal-organic frameworks. (1R)-1-(pyrimidin-2-yl)ethan-1-amine's limitations include its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

Future research on (1R)-1-(pyrimidin-2-yl)ethan-1-amine should focus on elucidating its mechanism of action and identifying its molecular targets. Furthermore, (1R)-1-(pyrimidin-2-yl)ethan-1-amine's potential as a therapeutic agent for various diseases should be investigated further, including neurodegenerative disorders, inflammatory diseases, and cancer. (1R)-1-(pyrimidin-2-yl)ethan-1-amine's potential as a chiral auxiliary in asymmetric synthesis should also be explored further, as well as its potential as a building block for the synthesis of novel organic compounds and metal-organic frameworks.

Synthesis Methods

(1R)-1-(pyrimidin-2-yl)ethan-1-amine can be synthesized using various methods, including reductive amination of 2-pyrimidinecarboxaldehyde with ethylamine, followed by resolution of the racemic mixture using chiral chromatography. The enantiomerically pure (1R)-(1R)-1-(pyrimidin-2-yl)ethan-1-amine can also be synthesized using asymmetric hydrogenation of 2-pyrimidinecarboxamide. These methods yield high purity and enantiopurity of (1R)-1-(pyrimidin-2-yl)ethan-1-amine, making it suitable for various research applications.

Scientific Research Applications

(1R)-1-(pyrimidin-2-yl)ethan-1-amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. (1R)-1-(pyrimidin-2-yl)ethan-1-amine has been reported to exhibit potent antiviral, antibacterial, antifungal, and anticancer activities. (1R)-1-(pyrimidin-2-yl)ethan-1-amine has also been investigated for its potential as a chiral auxiliary in asymmetric synthesis, as well as a building block for the synthesis of various organic compounds. Furthermore, (1R)-1-(pyrimidin-2-yl)ethan-1-amine has been used as a precursor for the synthesis of various metal-organic frameworks (MOFs) and coordination polymers.

properties

IUPAC Name

(1R)-1-pyrimidin-2-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-5(7)6-8-3-2-4-9-6/h2-5H,7H2,1H3/t5-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPDKCZQAZOFJX-RXMQYKEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CC=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC=CC=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-(pyrimidin-2-yl)ethan-1-amine

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